Emamectin

Description

Propriétés

Key on ui mechanism of action |

Emamectin benzoate is the 4'-deoxy-4'-epi-methyl-amino benzoate salt of avermectin B1 (abamectin), which is similar structurally to natural fermentation products of Streptomyces avermitilis. Emamectin benzoate is being developed as a newer broad-spectrum insecticide for vegetables and has a very low application rate. The mechanism of action involves stimulation of high-affinity GABA receptors and a consequent increase in membrane chloride ion permeability. Overexpression of P-glycoproteins (Pgps) is assumed to be a principal mechanism of resistance of nematodes and arthropods to macrocyclic lactones. Quantitative RT-PCR (Q-RT-PCR) was used to demonstrate changes in transcription levels of two putative P-glycoprotein genes, designated here as SL0525 and SL-Pgp1, in sea lice (Lepeophtheirus salmonis) following exposure to emamectin benzoate (EMB). Pre-adult L. salmonis were challenged in an EMB bioassay for 24 hr and gene expression was studied from lice surviving EMB concentrations of 0, 10, and 30 ppb. Gene expression was measured using Q-RT-PCR with elongation factor 1 (eEF1alpha) as an internal reference gene. The results show that both target genes, SL0525 and SL-Pgp1, had significantly increased levels of expression with exposure to 10ppb EMB (p=0.11 and p=0.17, respectively) whereas the group exposed to 30 ppb was on the verge of being significant (p=0.053) only in the expression of SL-Pgp1. Gene expression for SL0525 and SL-Pgp1 were increased over five-fold at 10 ppb EMB. Therefore, the upregulation of these target genes may offer protection by increasing Pgp expression when lice are exposed to EMB. Optimized Q-RT-PCR can be used to determine if over-expression of these genes could be the basis for development of resistance in sea lice and thus allow suitable alternative chemotherapeutic options to be assessed. Macrocyclic lactones, including avermectins and milbemycins, are novel parasiticides and insecticides that are produced through fermentation by soil-dwelling microorganisms. Although various macrocyclic lactones may differ in their potency and safety, all of them are believed to share common pharmacologic/toxicologic mechanisms, i.e. leading to paralysis and death of parasites and other target organisms via the activation of a glutamate-gated chloride channel in the invertebrate nerve and muscle cells and/or through the effect on gamma-aminobutyric acid (GABA) receptors. Ivermectin is the first macrocyclic lactone that was released for use in both animals and humans, and has demonstrated both excellent efficacy and high tolerability in the treatment of parasite infestations. Other macrocyclic lactones, such as abamectin, emamectin, and moxidectin were subsequently commercialized and have been used as insecticides and acaricides for crop protection or parasiticides for animal health. |

|---|---|

Numéro CAS |

119791-41-2 |

Formule moléculaire |

C49H75NO13 |

Poids moléculaire |

886.1 g/mol |

Nom IUPAC |

(1'R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C49H75NO13/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43-,44?,45-,46+,48+,49+/m0/s1 |

Clé InChI |

CXEGAUYXQAKHKJ-MYANALBDSA-N |

SMILES isomérique |

CCC(C)C1C(C=C[C@@]2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5[C@@]4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |

SMILES canonique |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |

Color/Form |

White to off-white powder Off-white crystalline powde |

Densité |

1.20 at 23 °C /Emamectin benzoate/ |

melting_point |

141-146 °C /Emamectin benzoate/ |

Autres numéros CAS |

119791-41-2 155569-91-8 |

Pictogrammes |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Solubilité |

log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9 In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ |

Synonymes |

4''-epi-methylamino-4''-deoxyavermectin B1 4''-epiacetylamino-4''-deoxyavermectin B1 4''-epiacetylamino-4''-deoxyavermectin B1, (4''R)-isomer avermectin B1, 4''-(acetylamino)-4''-deoxy-, (4''R)- emamectin GWN-1972 MK 243 MK-243 |

Pression de vapeur |

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Emamectin Benzoate in Insect Pests

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emamectin benzoate (B1203000), a semi-synthetic derivative of the avermectin (B7782182) family of natural products, is a potent insecticide widely used for the control of a broad spectrum of lepidopteran pests. Its efficacy stems from its targeted disruption of the insect nervous system. This technical guide provides a comprehensive overview of the core mechanism of action of this compound benzoate, detailing its molecular targets, the physiological consequences of its action, and the experimental methodologies used to elucidate these mechanisms. The guide also presents quantitative data on its toxicity and discusses the known mechanisms of resistance in insect populations.

Core Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary molecular target of this compound benzoate in insect pests is the glutamate-gated chloride channel (GluCl). These channels are ligand-gated ion channels found in the neuronal and muscular systems of invertebrates and are crucial for inhibitory neurotransmission.

This compound benzoate acts as an allosteric activator of GluCls. It binds to a site on the channel protein that is distinct from the glutamate (B1630785) binding site. This binding potentiates the effect of glutamate and can also directly open the channel in the absence of glutamate. The binding of this compound benzoate locks the GluCl in an open conformation, leading to a prolonged and essentially irreversible influx of chloride ions (Cl-) into the nerve or muscle cell.

This sustained influx of negatively charged chloride ions causes hyperpolarization of the cell membrane, making it less likely to reach the threshold for firing an action potential. The continuous inhibitory signal effectively disrupts normal nerve impulse transmission, leading to a flaccid paralysis of the insect. Affected pests cease feeding within hours of ingestion and become irreversibly paralyzed, ultimately leading to death.

Signaling Pathway of this compound Benzoate Action at the Glutamate-Gated Chloride Channel

The Genesis of a Potent Insecticide: A Technical Guide to the Discovery and Semi-Synthetic Derivation of Emamectin from Abamectin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery of the avermectin (B7782182) family of natural products, the subsequent development of the potent insecticide abamectin (B1664291), and the targeted semi-synthetic derivation of its even more potent analog, emamectin. This document details the historical context, the chemical synthesis pathway from abamectin to this compound benzoate (B1203000), and the underlying mechanism of action of these powerful neurotoxins in invertebrates. Quantitative data on the comparative efficacy of abamectin and this compound against key lepidopteran pests are presented, alongside a summary of the experimental protocols for the chemical transformation. Visualizations of the synthetic workflow and the biological mode of action are provided to facilitate a deeper understanding of these commercially significant insecticides.

Introduction: The Avermectin Story

The journey to this compound began with the discovery of a new class of natural products, the avermectins. In the mid-1970s, a collaborative effort between the Kitasato Institute in Japan and Merck Sharp and Dohme Research Laboratories led to the isolation of a novel actinomycete, Streptomyces avermitilis, from a soil sample collected in Japan.[1][2] Fermentation of this microorganism yielded a family of eight closely related 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[2][3]

The most active of these natural products was a mixture of avermectin B1a (>80%) and B1b (<20%), which was given the non-proprietary name abamectin.[4] Abamectin demonstrated significant activity against a range of agricultural pests, particularly mites and certain insect species.[4] However, its potency against many lepidopteran pests was considered suboptimal. This observation spurred a medicinal chemistry program at Merck aimed at creating a derivative with an enhanced spectrum of activity against these destructive insects. This research ultimately led to the synthesis of 4''-epi-methylamino-4''-deoxyavermectin B1, known as this compound, in 1984.[5][6] this compound, typically formulated as its benzoate salt for improved stability and solubility, exhibited unprecedented potency against a broad range of lepidopteran pests.[4][5]

The Semi-Synthetic Pathway: From Abamectin to this compound

The transformation of abamectin to this compound is a multi-step semi-synthetic process that involves the selective modification of the 4''-hydroxyl group of the oleandrose (B1235672) sugar moiety. The key steps are outlined below.

References

- 1. US9409920B1 - Method for purifying this compound benzoate and compositions comprising the same - Google Patents [patents.google.com]

- 2. mhlw.go.jp [mhlw.go.jp]

- 3. CN101817858B - Method for synthesizing this compound benzoate - Google Patents [patents.google.com]

- 4. cotton.org [cotton.org]

- 5. Dissipation of this compound Benzoate Residues in Rice and Rice-Growing Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ppqs.gov.in [ppqs.gov.in]

chemical properties and structure of emamectin benzoate

An In-depth Technical Guide on the Chemical Properties and Structure of Emamectin Benzoate (B1203000)

Introduction

This compound benzoate is a semi-synthetic, second-generation avermectin (B7782182) insecticide developed for the control of a wide range of lepidopteran pests.[1][2] It is derived from abamectin, a natural fermentation product of the soil bacterium Streptomyces avermitilis.[3][4][5] this compound benzoate is valued in agriculture for its high efficacy, low application rates, and selectivity, which minimizes its impact on non-target organisms.[6][7] This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, and analytical methodologies.

Chemical Structure and Identity

This compound benzoate is the benzoate salt of this compound.[8] The active ingredient is a mixture of two homologous compounds, this compound B1a benzoate (≥90%) and this compound B1b benzoate (≤10%).[8] These two components differ by a single methylene (B1212753) group at the C26 side chain (a sec-butyl group for B1a and an isopropyl group for B1b).[4][8]

-

Common Name : this compound benzoate[8]

-

Chemical Name : (4''R)-4''-deoxy-4''-(methylamino)avermectin B1 benzoate[8][9]

-

CAS Registry Numbers :

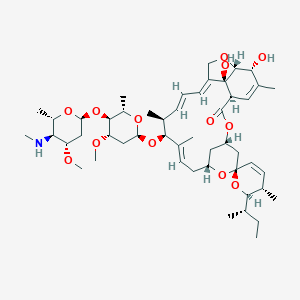

The structural formula is presented below:

Figure 1: Structural formula of this compound Benzoate, where R = -CH₂CH₃ for the B1a component and R = -CH₃ for the B1b component.[8]

Physicochemical Properties

The technical grade active ingredient is a white to light yellow crystalline powder.[1][7] It exists in anhydrous and various hydrated forms.[7][8] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound Benzoate

| Property | Value | References |

|---|---|---|

| Appearance | White to off-white crystalline solid/powder | [5][7][8] |

| Molecular Formula | B1a: C₅₆H₈₁NO₁₅ B1b: C₅₅H₇₉NO₁₅ | [8][9] |

| Molecular Weight | B1a: 1008.3 g/mol B1b: 994.2 g/mol | [2][8][9] |

| Melting Point | 141 - 146 °C | [9] |

| Vapor Pressure | 4 x 10⁻⁶ Pa (0.004 mPa) at 21 °C | [9] |

| Water Solubility | 24 mg/L at 25 °C (pH 7) | [9] |

| Solubility in Organic Solvents | Soluble in acetone (B3395972) and methanol (B129727); hardly soluble in hexane. | [9] |

| Stability (Hydrolysis) | Stable at pH 5, 6, 7, and 8 (25 °C). | [1][9] |

| Stability (Photolysis) | Rapidly degrades in the presence of light. |[1][9] |

Mechanism of Action

This compound benzoate exerts its insecticidal effect by disrupting the nervous system of target pests.[6][10][11] Its primary mode of action is the potentiation of chloride ion channel activity in nerve and muscle cells.

-

Target Site Binding : this compound benzoate binds to glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in the insect's nervous system.[3][10][11][12]

-

Chloride Channel Activation : This binding causes a prolonged opening of the chloride channels, leading to an irreversible and excessive influx of chloride ions (Cl⁻) into the nerve cells.[10][12]

-

Hyperpolarization and Paralysis : The influx of negative ions causes hyperpolarization of the neuron, which disrupts nerve signal transmission and inhibits muscle contraction.[10][12]

-

Lethality : The continuous disruption of the nervous system leads to irreversible paralysis and cessation of feeding, ultimately resulting in the insect's death.[2][11]

The molecule has translaminar activity, meaning it penetrates the leaf tissue and forms a reservoir, providing residual activity against pests that ingest the plant material.[2][6][12]

Caption: Signaling pathway for this compound Benzoate's mechanism of action.

Experimental Protocols

The quantification and identification of this compound benzoate in technical materials, formulations, and environmental samples are primarily performed using chromatographic techniques.

Identity Test: Infrared Spectroscopy

This method confirms the identity of this compound benzoate by comparing its infrared spectrum to that of a known reference standard.

-

Principle : The infrared absorption spectrum of a compound is unique and serves as a fingerprint for its identification.

-

Methodology :

-

Prepare potassium bromide (KBr) discs for both the technical sample and the this compound benzoate reference substance.

-

Scan the discs from 4000 cm⁻¹ to 400 cm⁻¹.

-

The spectrum obtained from the sample should not differ significantly from the spectrum of the reference substance.[9]

-

Purity and Content Analysis: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the this compound benzoate content in technical products and formulations.

-

Principle : this compound benzoate is separated from impurities on a reversed-phase column and quantified by an ultraviolet (UV) detector using an external standard for calibration.[9][13]

-

Methodology :

-

Chromatographic Conditions :

-

Reagents :

-

Preparation of Calibration Solutions :

-

Accurately weigh about 50 mg of the this compound benzoate standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

-

Filter a portion of the solution through a 0.45 µm filter prior to injection.[9]

-

-

Preparation of Sample Solution :

-

Accurately weigh a quantity of the sample expected to contain about 50 mg of this compound benzoate into a 100 mL volumetric flask.

-

Add methanol and sonicate to dissolve. Dilute to volume with methanol.

-

Filter a portion of the solution through a 0.45 µm filter prior to injection.[9]

-

-

Determination :

-

Inject the calibration and sample solutions into the HPLC system.

-

Calculate the content of this compound benzoate in the sample by comparing the peak area with that of the standard.[9]

-

-

Trace Residue Analysis: HPLC-FLD

For analyzing trace residues in complex matrices like crops or water, a more sensitive method involving derivatization and fluorescence detection is employed.

-

Principle : this compound is extracted from the sample, cleaned up, and then converted into a fluorescent derivative. This derivative is then separated and quantified using HPLC with a fluorescence detector (FLD), which provides high sensitivity and selectivity.[15][16]

-

Methodology :

-

Extraction : Extract a homogenized sample (e.g., 10 g) with a solvent like acetone or an acetone/water mixture. Filter the extract.[16][17]

-

Clean-up (Liquid-Liquid Partitioning) :

-

Concentrate the initial extract.

-

Add a salt solution (e.g., 20% NaCl) and partition the analytes into an organic solvent like ethyl acetate.

-

Separate the organic layer and partition again with a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., acetonitrile) to remove lipids and other interferences.

-

Evaporate the final solvent to dryness.[17]

-

-

Derivatization :

-

HPLC-FLD Analysis :

-

Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.

-

Typical Conditions : Excitation at 365 nm and emission at 460 nm.[16]

-

Quantify against a derivatized standard.

-

-

Caption: Experimental workflow for trace residue analysis of this compound Benzoate.

References

- 1. This compound benzoate | 137512-74-4 [chemicalbook.com]

- 2. This compound Benzoate | C56H81NO15 | CID 11650986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pomais.com [pomais.com]

- 4. This compound benzoate (Ref: MK 244) [sitem.herts.ac.uk]

- 5. This compound benzoate (Ref: MK 244) [sitem.herts.ac.uk]

- 6. How Does this compound Benzoate Insecticide Work to Control Pests? [agrogreat.com]

- 7. This compound benzoate | 155569-91-8 [chemicalbook.com]

- 8. fao.org [fao.org]

- 9. cipac.org [cipac.org]

- 10. This compound Benzoate Mode of Action [allpesticides.com]

- 11. Understanding the Mechanism of Action of this compound Benzoate 5% as an Insecticide [agrogreat.com]

- 12. This compound benzoate: new insecticide against Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ppqs.gov.in [ppqs.gov.in]

- 14. cipac.org [cipac.org]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. mhlw.go.jp [mhlw.go.jp]

The Intricate Dance of Structure and Activity: A Technical Guide to Avermectin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, have revolutionized the control of parasites and insects in veterinary medicine, agriculture, and human health.[1][2] Their remarkable potency and broad spectrum of activity have spurred extensive research into their structure-activity relationships (SAR) to develop derivatives with enhanced efficacy, improved safety profiles, and novel applications. This technical guide provides an in-depth analysis of the core SAR principles governing avermectin (B7782182) derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and logical relationships.

Core Principles of Avermectin Structure-Activity Relationship

The biological activity of avermectin derivatives is intricately linked to their three-dimensional structure and the nature of substituents at various key positions on the macrocyclic ring and its sugar moieties. Modifications at several positions have been found to significantly influence the insecticidal, acaricidal, and nematicidal potency of these compounds.

Modifications at the C5 Position

The hydroxyl group at the C5 position is a critical determinant of avermectin's biological activity.[3] Esterification or removal of this group generally leads to a significant decrease or complete loss of anthelmintic and insecticidal potency. However, the formation of 5-oxime derivatives has been shown to be a successful strategy, leading to compounds with high activity.[3]

The Role of the C13 Disaccharide

The bisoleandrosyloxy group at the C13 position, while not essential for a baseline level of activity, plays a significant role in modulating the potency and spectrum of avermectin derivatives.[4] The disaccharide moiety is a common site for modification, and its removal or alteration can lead to derivatives with different pharmacokinetic properties.

Saturation of the C22-C23 Double Bond

The reduction of the double bond between C22 and C23 to a single bond, as seen in ivermectin, is a key modification that generally increases the stability of the compound and can reduce its toxicity without significantly compromising its biological activity.[3]

Influence of the C25 Substituent

The substituent at the C25 position influences the relative potency against different parasites. Naturally occurring avermectins have either a sec-butyl (a-series) or an isopropyl (b-series) group at this position. The development of derivatives with alternative substituents at C25 has been an area of active research to broaden the spectrum of activity.

Modifications of the Oleandrose (B1235672) Sugar Moiety (C4' and C4'')

The oleandrose sugars, particularly the terminal oleandrose, are amenable to a wide range of chemical modifications. The 4''-hydroxyl group is a primary site for derivatization. Acylation, alkylation, and substitution with amino or other functional groups at this position have yielded numerous derivatives with potent insecticidal and acaricidal activities.[5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for various avermectin derivatives against key agricultural pests. The data is compiled from a systematic study to ensure comparability.[5]

Table 1: Acaricidal Activity of Avermectin Derivatives against Tetranychus cinnabarinus [5]

| Compound | Modification | LC50 (μM) |

| Avermectin | - | 0.013 |

| 9j | 4''-O-(N-methyl-N-phenylcarbamoyl) | 0.005 |

| 16d | 4''-O-(2,4-difluorobenzoyl) | 0.002 |

Table 2: Nematicidal Activity of Avermectin Derivatives against Bursaphelenchus xylophilus [5]

| Compound | Modification | LC50 (μM) |

| Avermectin | - | 6.746 |

| 9b | 4''-O-(4-fluorobenzoyl) | 4.872 |

| 9d | 4''-O-(2,4-dichlorobenzoyl) | 3.981 |

| 9f | 4''-O-(3,4,5-trimethoxybenzoyl) | 3.162 |

| 9h | 4''-O-(cyclohexanecarbonyl) | 4.659 |

| 9j | 4''-O-(N-methyl-N-phenylcarbamoyl) | 2.959 |

| 9l | 4''-O-(4-methoxyphenylacetyl) | 4.983 |

| 9n | 4''-O-(cinnamoyl) | 4.231 |

| 9p | 4''-O-(furoyl) | 5.013 |

| 9r | 4''-O-(isonicotinoyl) | 4.881 |

| 9v | 4''-O-(ethoxycarbonyl) | 4.756 |

| 17d | 4''-O-(methylsulfonyl) | 3.011 |

Table 3: Aphicidal Activity of Avermectin Derivatives against Aphis craccivora [5]

| Compound | Modification | LC50 (μM) |

| Avermectin | - | 52.234 |

| 9f | 4''-O-(3,4,5-trimethoxybenzoyl) | 7.744 |

| 9g | 4''-O-(2-fluorobenzoyl) | 5.634 |

| 9h | 4''-O-(cyclohexanecarbonyl) | 6.809 |

| 9m | 4''-O-(3-phenylpropionyl) | 7.939 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of avermectin derivatives.

Acaricidal Bioassay against Tetranychus cinnabarinus

This protocol is adapted from the leaf-dip bioassay method.

-

Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., acetone). A series of dilutions are then made using distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even spreading.

-

Leaf Disc Preparation: Leaf discs (e.g., 2 cm in diameter) are punched from the leaves of a suitable host plant (e.g., bean plants).

-

Treatment: The leaf discs are dipped into the test solutions for a specified time (e.g., 10 seconds) and then allowed to air dry. Control discs are dipped in the solvent-surfactant solution without the test compound.

-

Infestation: Once dry, the treated leaf discs are placed on a wet cotton bed in a petri dish. A specific number of adult female mites (e.g., 20-30) are then transferred onto each leaf disc.

-

Incubation: The petri dishes are maintained under controlled conditions (e.g., 25 ± 1°C, 70-80% relative humidity, and a 16:8 h light:dark photoperiod).

-

Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that do not respond to a gentle touch with a fine brush are considered dead.

-

Data Analysis: The corrected mortality is calculated using Abbott's formula. The LC50 values and their 95% confidence intervals are determined by probit analysis.

Nematicidal Bioassay against Bursaphelenchus xylophilus

This protocol describes an in vitro assay for determining nematicidal activity.[2]

-

Nematode Culture: Bursaphelenchus xylophilus is cultured on a suitable fungal mat (e.g., Botrytis cinerea) grown on a potato dextrose agar (B569324) (PDA) plate.

-

Preparation of Test Solutions: Test compounds are dissolved in a minimal amount of a solvent like DMSO and then diluted with sterile water to the desired concentrations.

-

Bioassay: The bioassay is conducted in 96-well microtiter plates. A suspension of nematodes (approximately 50-100 nematodes in a small volume of water) is added to each well.

-

Treatment: The test solutions are then added to the wells to achieve the final desired concentrations. Control wells receive the same concentration of the solvent.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).

-

Mortality Assessment: The number of dead nematodes in each well is counted under an inverted microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.

-

Data Analysis: The mortality rate is calculated, and the LC50 values are determined using appropriate statistical software.

Aphicidal Bioassay against Aphis craccivora

This protocol is based on a systemic action bioassay using a leaf-dip method.

-

Aphid Rearing: A colony of Aphis craccivora is maintained on a suitable host plant (e.g., fava bean seedlings) in a controlled environment.

-

Preparation of Test Solutions: Similar to the acaricidal bioassay, a series of dilutions of the test compounds are prepared in water with a surfactant.

-

Treatment: The leaves of the host plant are dipped in the test solutions for a set time and allowed to dry. Control leaves are treated with the solvent-surfactant solution.

-

Infestation: The treated leaves are placed in petri dishes with a moist filter paper to maintain turgor. A specific number of adult apterous aphids (e.g., 20-30) are then carefully transferred onto each leaf.

-

Incubation: The petri dishes are kept in a growth chamber with controlled temperature, humidity, and photoperiod.

-

Mortality Assessment: The number of dead aphids is recorded at regular intervals.

-

Data Analysis: The LC50 values are calculated using probit analysis after correcting for control mortality.

Signaling Pathways and Logical Relationships

Visualizing the complex biological interactions and the logical flow of structure-activity relationships is crucial for a comprehensive understanding.

Mechanism of Action of Avermectins

Avermectins exert their primary effect by modulating glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[4][6] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the organism.

Avermectin Resistance Pathway via EGFR Signaling

In some insects, resistance to avermectins has been linked to the upregulation of efflux transporters, a process that can be mediated by the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Logical Relationships in Avermectin SAR

The following diagram illustrates the logical flow of how different structural modifications impact the activity and properties of avermectin derivatives.

Conclusion

The structure-activity relationships of avermectin derivatives are complex, with subtle modifications at various positions leading to significant changes in biological activity, spectrum, and safety. A thorough understanding of these relationships is paramount for the rational design of new and improved avermectin-based antiparasitic and insecticidal agents. The data and protocols presented in this guide offer a foundational resource for researchers in this dynamic field, facilitating the continued development of this vital class of compounds.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. The Potency of Abamectin Formulations against the Pine Wood Nematode, Bursaphelenchus xylophilus [ppjonline.org]

- 4. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological activities and structure-activity relationships for new avermectin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AOP-Wiki [aopwiki.org]

overview of emamectin as a macrocyclic lactone insecticide

An In-depth Overview of the Macrocyclic Lactone Insecticide

Introduction to Emamectin Benzoate (B1203000)

This compound benzoate is a potent, semi-synthetic insecticide belonging to the avermectin (B7782182) class of macrocyclic lactones.[1][2] It is derived from the natural fermentation product of the soil actinomycete, Streptomyces avermitilis.[2] this compound is lauded for its high efficacy against a broad spectrum of lepidopteran pests, even at low application rates.[1] The commercial product is typically a mixture of two homologous compounds, this compound B1a benzoate (>90%) and this compound B1b benzoate (<10%), which differ by a single methylene (B1212753) group on a side chain.[2] It functions primarily as a stomach poison but also exhibits some contact activity.[3] A key feature of this compound benzoate is its translaminar movement, allowing it to penetrate leaf tissues and form a reservoir of the active ingredient, providing residual control of feeding pests.[3]

Physicochemical Properties

The physicochemical properties of this compound benzoate are crucial for understanding its environmental fate, formulation, and mode of action. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (4''R)-4''-deoxy-4''-(methylamino)avermectin B1 benzoate | [2] |

| CAS Number | 155569-91-8 | [2] |

| Molecular Formula | B1a: C₅₆H₈₁NO₁₅; B1b: C₅₅H₇₉NO₁₅ | [2] |

| Molecular Weight | B1a: 1008.3 g/mol ; B1b: 994.2 g/mol | [2] |

| Appearance | White to off-white or pale yellow crystalline powder | [4] |

| Melting Point | 141-146 °C | [4] |

| Vapor Pressure | 0.004 mPa (21 °C) | [4] |

| Solubility in Water | 24 mg/L (at pH 7, 25 °C) | [4] |

| Solubility in Organic Solvents (at 20-25°C) | Acetone (B3395972): Soluble; Methanol: Soluble; Dichloromethane: Soluble; Ethyl Acetate (B1210297): Soluble; n-Hexane: Slightly soluble | [5][6][7] |

| Octanol-Water Partition Coefficient (log Kow) | 5.0 (at pH 7) | [8] |

| pKa | 4.2 (benzoic acid moiety), 7.7 (amino moiety) | [9] |

Mechanism of Action

This compound benzoate's insecticidal activity stems from its potent disruption of nerve function in target pests. It primarily acts as an allosteric modulator of glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[10] Additionally, it can interact with gamma-aminobutyric acid (GABA)-gated chloride channels.[11]

Upon binding to these channels, this compound benzoate locks them in an open conformation, leading to a continuous and irreversible influx of chloride ions into the nerve and muscle cells. This hyperpolarization of the cell membrane prevents the transmission of nerve signals, resulting in rapid paralysis and cessation of feeding.[3] Ultimately, the affected insect dies within 2-4 days.[9]

Caption: Mechanism of action of this compound benzoate.

Toxicological Profile

The toxicological profile of this compound benzoate has been extensively studied to assess its safety for non-target organisms.

Acute Toxicity in Mammals

| Study | Species | Endpoint | Value (mg/kg bw) | Reference(s) |

| Oral LD₅₀ | Rat | LD₅₀ | 50 | [12] |

| Dermal LD₅₀ | Rat | LD₅₀ | 500-2000 | [11] |

| Inhalation LC₅₀ (4h) | Rat | LC₅₀ | 0.663 (female) | [11] |

Chronic and Sub-chronic Toxicity in Mammals

| Study | Species | Endpoint | Value (mg/kg bw/day) | Effects Observed at LOAEL | Reference(s) |

| 90-day Oral | Rat | NOAEL | 0.5 | Cytoplasmic vacuolation of neurons in the brain | [11] |

| 1-year Oral | Dog | NOAEL | 0.25 | Histological changes in brain, spinal cord, and sciatic nerve; clinical signs of neurotoxicity | [10] |

| 2-year Oral | Rat | NOAEL | 0.25 | Increased body weight gain, increased serum triglycerides, and increased relative kidney weight | [11] |

| 28-day Oral | Rat | NOAEL | 2.5 | Muscle twitching, hyperactivity, reduced body weight gain, altered blood chemistry | [12] |

Reproductive and Developmental Toxicity

| Study | Species | Endpoint | Value (mg/kg bw/day) | Effects Observed at LOAEL | Reference(s) |

| Two-generation Reproduction | Rat | Parental NOAEL | 0.6 | Decreased body weight gain, decreased feed consumption, neuron degeneration | [11] |

| Reproductive NOAEL | 0.6 | Decreased fecundity | [11] | ||

| Offspring NOAEL | 0.6 | Neurotoxicity, decreased body weight gain, neuron degeneration | [11] | ||

| Developmental | Rat | Maternal NOAEL | 2 | Reduced body weight gain | [11] |

| Fetal NOAEL | 4 | Increased fetal resorptions, decreased fetal weight, skeletal variations | [11] | ||

| Developmental | Rabbit | NOAEL | 6 | No adverse effects observed at the highest dose tested | [11] |

Ecotoxicity

| Organism | Species | Endpoint | Value (unit) | Reference(s) |

| Fish (Freshwater) | Rainbow Trout (Oncorhynchus mykiss) | 96h LC₅₀ | 174 µg/L | [9] |

| Fish (Freshwater) | Fathead Minnow (Pimephales promelas) | 96h LC₅₀ | 194 µg/L | [9] |

| Aquatic Invertebrate | Daphnia magna | 48h EC₅₀ | 0.99 µg/L | |

| Algae | Pseudokirchneriella subcapitata | 72h EbC₅₀ | >3.1 µg/L |

Efficacy Against Lepidopteran Pests

This compound benzoate is highly effective against a wide range of lepidopteran pests. The following table summarizes its efficacy, expressed as the median lethal concentration (LC₅₀), against several key species.

| Pest Species | Common Name | Bioassay Method | LC₅₀ | Reference(s) |

| Plutella xylostella | Diamondback Moth | Leaf Dip | 0.0028% | [13] |

| Spodoptera exigua | Beet Armyworm | Leaf Dip | 0.005 mg/L | [14] |

| Helicoverpa armigera | Cotton Bollworm | Diet Incorporation | 0.01 µg/mL | [15] |

| Helicoverpa armigera | Cotton Bollworm | Residue Contact | 1.75 µg a.i./mL | [14] |

| Trichoplusia ni | Cabbage Looper | Foliar Spray | 0.014 µg/mL |

Experimental Protocols

Residue Analysis in Vegetables by HPLC with UV Detection

This protocol is adapted for the determination of this compound benzoate residues in cauliflower.[16]

1. Reagents and Materials:

-

Acetonitrile (B52724) (HPLC grade)

-

Ammonium acetate buffer

-

Ethyl acetate (analytical grade)

-

Anhydrous sodium sulfate

-

This compound benzoate reference standard

-

Reversed-phase C18 column (5 µm, 25 cm x 4.6 mm)

-

HPLC system with UV detector

2. Standard Solution Preparation:

-

Prepare a stock solution of this compound benzoate in the mobile phase (acetonitrile:ammonium acetate buffer, 50:50 v/v) at a concentration of 10 µg/mL.

-

From the stock solution, prepare a series of working standards (e.g., 25, 50, 75, 100, 125, 150 ng/mL).

3. Sample Preparation and Extraction:

-

Homogenize a representative sample of the vegetable matrix.

-

Weigh 50 g of the homogenized sample into a flask.

-

Add 100 mL of ethyl acetate and shake vigorously for 1 hour.

-

Filter the extract through Whatman No. 1 filter paper containing anhydrous sodium sulfate.

-

Repeat the extraction twice with 50 mL of ethyl acetate each time.

-

Combine the filtrates and evaporate to dryness using a rotary evaporator at 40°C.

-

Reconstitute the residue in a known volume (e.g., 5 mL) of the mobile phase.

-

Filter the solution through a 0.2 µm membrane filter before HPLC analysis.

4. HPLC Analysis:

-

Mobile Phase: Acetonitrile:Ammonium acetate buffer (50:50 v/v)

-

Flow Rate: 1.2 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 40°C

-

UV Detection Wavelength: 254 nm

-

Quantify the this compound benzoate concentration in the sample by comparing the peak area to the calibration curve generated from the standard solutions.

Residue Analysis in Animal Products by LC-MS/MS

This protocol is a general method for the extraction and cleanup of this compound benzoate from animal tissues for LC-MS/MS analysis.[17]

1. Reagents and Materials:

-

Acetone (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonia (B1221849) solution

-

Sodium chloride

-

Styrene-divinylbenzene copolymer solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

2. Extraction:

-

Homogenize 10.0 g of the sample (e.g., muscle, fat, liver) with 50 mL of acetone and filter with suction.

-

Re-extract the residue with 25 mL of acetone and combine the filtrates.

-

Adjust the total volume to 100 mL with acetone.

-

Take a 10 mL aliquot and concentrate to approximately 1 mL at <40°C.

-

Add 10 mL of 20% w/v sodium chloride solution and 1 mL of ammonia solution.

-

Perform liquid-liquid extraction twice with 10 mL of ethyl acetate each time.

-

Combine the ethyl acetate extracts and evaporate to dryness.

-

Dissolve the residue in 10 mL of n-hexane and extract twice with 10 mL of n-hexane-saturated acetonitrile.

-

Combine the acetonitrile extracts, evaporate to dryness, and dissolve the final residue in 10 mL of acetonitrile/water (1:1, v/v) with 0.5 mL of ammonia solution.

3. Clean-up (SPE):

-

Condition a styrene-divinylbenzene copolymer SPE cartridge with 10 mL of acetonitrile followed by 10 mL of water.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with 10 mL of acetonitrile/water (1:1, v/v).

-

Elute the analytes with 5 mL of 2% formic acid in acetonitrile.

-

Adjust the eluate volume to 10 mL with water for the final test solution.

4. LC-MS/MS Analysis:

-

Analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

-

A calibration curve is generated using reference standards of this compound B1a benzoate.

-

Quantification is based on the peak area or height from the selected reaction monitoring (SRM) transitions.

Acute Oral Toxicity Study

This protocol is based on the OECD Test Guideline 401 for acute oral toxicity.[18][19]

1. Test Animals:

-

Healthy, young adult rats of a standard laboratory strain are used.

-

Animals are acclimatized to laboratory conditions for at least 5 days.

2. Dose Administration:

-

The test substance is administered in a single dose by gavage.

-

Animals are fasted overnight prior to dosing.

-

At least 3 dose levels are used, with the aim of identifying a dose causing mortality and one causing no mortality.

3. Observation Period:

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Observations are made frequently on the day of dosing and at least daily thereafter.

4. Necropsy:

-

All animals (those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.

5. Data Analysis:

-

The LD₅₀ value is calculated using appropriate statistical methods (e.g., probit analysis).

Experimental Workflows

Caption: Workflow for HPLC residue analysis in vegetables.

Caption: General workflow for pesticide residue analysis in food.

Synthesis and Formulation

This compound benzoate is synthesized from abamectin (B1664291), a natural product of Streptomyces avermitilis fermentation. The synthesis involves the chemical modification of the 4"-position of the abamectin molecule, followed by the formation of the benzoate salt.

Common formulations of this compound benzoate include:

-

Emulsifiable Concentrates (EC): Liquid formulations that form an emulsion when mixed with water.

-

Water-Soluble Granules (SG) and Water-Dispersible Granules (WG): Solid formulations that dissolve or disperse in water.

-

Trunk Injections: Formulations designed for direct injection into the vascular system of trees.

Environmental Fate

This compound benzoate is known to degrade rapidly in sunlight (photodegradation). In soil, its degradation rate can vary significantly depending on the soil type, with half-lives ranging from 25 to 414 days in aerobic conditions.[20] It has low mobility in soil and is not expected to leach into groundwater.[21] When injected into trees, this compound benzoate can provide control for over two years, indicating high persistence within the plant.[20]

Conclusion

This compound benzoate remains a highly effective and valuable tool in the management of lepidopteran pests due to its unique mode of action and high potency. Its translaminar activity provides excellent residual control. A thorough understanding of its physicochemical properties, toxicological profile, and environmental fate is essential for its safe and effective use in integrated pest management programs. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals working with this important macrocyclic lactone insecticide.

References

- 1. biochemjournal.com [biochemjournal.com]

- 2. fao.org [fao.org]

- 3. This compound benzoate: new insecticide against Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cipac.org [cipac.org]

- 5. youtube.com [youtube.com]

- 6. CN114342946A - this compound benzoate aqueous solution and preparation method thereof - Google Patents [patents.google.com]

- 7. CN103858862A - Environmental-friendly this compound benzoate water-soluble powder and preparation method thereof - Google Patents [patents.google.com]

- 8. gcms.cz [gcms.cz]

- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 10. fsc.go.jp [fsc.go.jp]

- 11. fao.org [fao.org]

- 12. veterinarypaper.com [veterinarypaper.com]

- 13. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 14. jcp.modares.ac.ir [jcp.modares.ac.ir]

- 15. aws.agroconsultasonline.com [aws.agroconsultasonline.com]

- 16. rjptonline.org [rjptonline.org]

- 17. mhlw.go.jp [mhlw.go.jp]

- 18. oecd.org [oecd.org]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

Toxicological Profile of Emamectin Benzoate in Non-Target Organisms: An In-depth Technical Guide

Introduction

Emamectin benzoate (B1203000) is a semi-synthetic derivative of the avermectin (B7782182) family of insecticides, which are naturally occurring compounds produced by the soil bacterium Streptomyces avermitilis.[1][2] It is a potent, broad-spectrum insecticide used in agriculture and aquaculture to control a wide range of lepidopteran pests, as well as other insects and sea lice.[1][3][4][5] Its primary mode of action in target pests is the disruption of nerve impulses by binding to glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in nerve cells.[3][6][7][8] This leads to an influx of chloride ions, causing hyperpolarization of the nerve cell, which in turn inhibits muscle contraction, leading to paralysis and eventual death of the pest.[2][3][4][7][9] While effective against target pests, the use of this compound benzoate raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound benzoate in various non-target organisms, summarizing key toxicity data and detailing the experimental protocols used in these assessments.

Toxicological Effects on Aquatic Organisms

This compound benzoate exhibits high toxicity to aquatic organisms, a critical consideration given its use in aquaculture and the potential for runoff from agricultural applications.

Fish

Acute toxicity studies have demonstrated that this compound benzoate is highly toxic to several fish species.

Table 1: Acute Toxicity of this compound Benzoate to Fish

| Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 174 | 96 hours | [10] |

| Sheepshead Minnow (Cyprinodon variegatus) | 96-h LC50 | 1430 | 96 hours | [10] |

| Fathead Minnow (Pimephales promelas) | 96-h LC50 | 640 | 96 hours | [11] |

| Unspecified Fish Species | 96-h LC50 | 174 | 96 hours | [12] |

Sublethal effects observed in fathead minnows exposed to this compound benzoate included partial loss of equilibrium, lethargy, and lying on the bottom or surface of the test vessel.[11]

Aquatic Invertebrates

Aquatic invertebrates, particularly crustaceans, are highly sensitive to this compound benzoate.

Table 2: Acute and Chronic Toxicity of this compound Benzoate to Aquatic Invertebrates

| Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Daphnia magna | 48-h EC50 | 0.99 | 48 hours | [10] |

| Daphnia magna | 48-h EC50 (Immobilisation) | 1 | 48 hours | [13] |

| Marine Copepods (Acartia clausi, Pseudocalanus elongatus, Temora longicornis) | 48-h EC50 | 0.12 - 232 | 48 hours | [14] |

| Marine Copepod (Acartia clausi) | 7-day NOEC (Reproduction) | 0.05 | 7 days | [14] |

| Marine Copepod (Acartia clausi) | 7-day LOEC (Reproduction) | 0.158 | 7 days | [14] |

| Marine Polychaete (Arenicola marina) | 28-day LC50 | > 1000 µg/kg | 28 days | [15] |

| Marine Crustacean (Corophium volutator) | 28-day LC50 | 316 µg/kg | 28 days | [15] |

| Marine Crustacean (Corophium volutator) | 28-day NOEC (Growth) | 30 µg/kg | 28 days | [15] |

| Freshwater Mussel (Unio delicatus) | 96-h LC50 | 210 | 96 hours | [5] |

Transcriptomic analysis in Daphnia magna has revealed that this compound benzoate exposure can lead to the disruption of neuroendocrine regulation of molting, perturbation of energy homeostasis, suppression of DNA repair, and induction of programmed cell death.[8][16][17] Sublethal exposure in the freshwater mussel Unio delicatus resulted in a significant decrease in total haemocyte count and induced biochemical and histopathological changes in the gills and digestive glands.[5]

Toxicological Effects on Terrestrial Organisms

The impact of this compound benzoate on non-target terrestrial organisms is a significant concern, particularly for beneficial insects and soil fauna.

Terrestrial Invertebrates

Honey Bees (Apis mellifera)

This compound benzoate is highly toxic to honey bees through both contact and oral exposure.

Table 3: Acute Toxicity of this compound Benzoate to Honey Bees

| Exposure Route | Endpoint | Value (µg a.i./bee) | Reference |

| Oral | 48-h LD50 | 0.002 | [18] |

| Oral | 48-h LD50 | 0.0063 | [19] |

| Contact | 48-h LD50 | 0.0027 | [20] |

| Contact | - | 0.0035 | [13][21] |

Sublethal effects on honey bees have not been extensively reported in the provided literature, but the high acute toxicity underscores the potential risk to these crucial pollinators.[20] Chronic exposure to even low concentrations of this compound benzoate has been shown to be detrimental to honey bee larvae, with one study indicating that concentrations not acutely toxic to adult bees could kill more than 50% of larvae in six days.[22]

Earthworms

This compound benzoate exhibits moderate to low toxicity to earthworms in standard laboratory tests.

Table 4: Acute Toxicity of this compound Benzoate to Earthworms

| Species | Endpoint | Value (mg/kg dry soil) | Exposure Duration | Reference |

| Eisenia fetida | LC50 | >1000 | - | [10] |

| Eudrilus eugeniae | 2-day LC50 (Artificial Soil) | 17.22 ppm | 2 days | [23] |

| Eudrilus eugeniae | 2-day LC50 (Cow Dung) | 16.47 ppm | 2 days | [23] |

| Metaphire posthuma | 48-h LC50 (Filter Paper Contact) | 30.2 µg/cm² | 48 hours | [9] |

Sublethal effects observed in earthworms exposed to this compound benzoate include morphological changes such as excessive secretion of coelomic fluid, muscle contraction, and bloody lesions.[9][24]

Other Terrestrial Invertebrates

Studies on the rove beetle, Paederus fuscipes, a predator of rice pests, showed that sublethal doses of this compound benzoate negatively affected its development and biological activities, including reduced fecundity and feeding potential.[25]

Toxicological Effects on Vertebrates

Birds

This compound benzoate displays varying levels of toxicity to avian species depending on the species and the type of exposure.

Table 5: Acute and Sub-acute Toxicity of this compound Benzoate to Birds

| Species | Endpoint | Value | Reference |

| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | 46 mg/kg | [10] |

| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | 264 mg/kg | [10][26] |

| Mallard Duck (Anas platyrhynchos) | 8-day Dietary LC50 | 570 ppm | [10] |

| Bobwhite Quail (Colinus virginianus) | 8-day Dietary LC50 | 1318 ppm | [10][26] |

Mammals

This compound benzoate exhibits moderate to high acute toxicity in mammals, with neurotoxicity being the primary effect.[27]

Table 6: Acute Toxicity of this compound Benzoate to Mammals (Rat)

| Exposure Route | Endpoint | Value (mg/kg bw) | Reference |

| Oral | LD50 | 53 - 237 | [27] |

| Oral | LD50 | 1516 | [28] |

| Oral | LD50 | 50 | [29] |

| Dermal | LD50 | > 2000 | [28] |

| Dermal | LD50 | 500 - 2000 | [27] |

| Inhalation | 4-h LC50 | > 5.12 mg/L | [10] |

| Inhalation | 4-h LC50 | 0.663 - >1.049 mg/L | [27] |

Signs of acute toxicity in rats at high doses include ptosis, hypoactivity, tremors, ataxia, salivation, and weight loss.[27] The primary target organ for this compound benzoate toxicity in mammals is the central nervous system.[27] Studies have shown that it can cause cytoplasmic vacuolation of neurons in the brain.[27] While this compound benzoate has low toxicity to mammals compared to insects due to differences in the binding sites on glutamate-gated chloride channels, high doses can lead to neurotoxicity.[3] It is not considered to be carcinogenic or mutagenic.[30]

Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted according to standardized and internationally recognized experimental protocols. The following sections provide an overview of the methodologies for key experiments.

Aquatic Toxicity Testing

Fish Acute Toxicity Test (OECD 203 / US EPA OCSPP 850.1075)

-

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[4][23][27][30][31][32]

-

Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) for cold water fish and Bluegill Sunfish (Lepomis macrochirus) or Fathead Minnow (Pimephales promelas) for warm water fish.[23][27][31]

-

Procedure:

-

Groups of fish (typically 7-10 per concentration) are exposed to a series of at least five geometrically spaced concentrations of the test substance and a control.[30]

-

The test can be conducted under static, semi-static, or flow-through conditions.[23][27]

-

Mortality and sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.[4][30]

-

Water quality parameters (pH, dissolved oxygen, temperature) are monitored throughout the test.

-

Endpoint: The 96-hour LC50, which is the concentration estimated to be lethal to 50% of the test organisms, is calculated using appropriate statistical methods.[27][32]

Daphnia sp. Acute Immobilisation Test (OECD 202)

-

Objective: To determine the concentration of a substance that causes immobilization in 50% of Daphnia magna (EC50) over a 48-hour period.[1][3][16][18][28]

-

Test Organisms: Juvenile daphnids, less than 24 hours old.[16][18][28]

-

Procedure:

-

Groups of daphnids (typically 5 daphnids per replicate, with 4 replicates per concentration) are exposed to at least five concentrations of the test substance and a control in a static system.[3][16]

-

The daphnids are not fed during the test.[3]

-

Immobilization, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.[3][18]

-

-

Endpoint: The 48-hour EC50 for immobilization is calculated.[16][18]

Terrestrial Toxicity Testing

Honey Bee Acute Contact and Oral Toxicity Tests (OECD 213 & 214)

-

Objective: To determine the median lethal dose (LD50) of a substance to adult worker honey bees following contact or oral exposure.[2][6][9][10][12][15][17][19][25]

-

Test Organisms: Young adult worker honey bees (Apis mellifera).[19]

-

Procedure (Contact Toxicity - OECD 214):

-

A minimum of five doses of the test substance, dissolved in a suitable solvent, are applied directly to the dorsal thorax of individual bees.[10][12][19]

-

Each dose is tested on a minimum of three replicate groups of 10 bees.[10][12][19]

-

Mortality and sublethal effects are recorded at 4, 24, and 48 hours (and up to 96 hours if necessary).[12][19]

-

-

Procedure (Oral Toxicity - OECD 213):

-

Endpoint: The 48-hour LD50 (in µg of active ingredient per bee) is calculated for both exposure routes.[10]

Earthworm Acute and Reproduction Toxicity Tests (OECD 222)

-

Objective: To assess the effects of a substance on the mortality, growth, and reproduction of earthworms.[8][24][33][34]

-

Test Organisms: Adult earthworms, typically Eisenia fetida or Eisenia andrei.[8][24][33][34]

-

Procedure (Reproduction Test - OECD 222):

-

Adult earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil substrate.[24][33][34]

-

After 28 days, adult mortality and changes in biomass are assessed.[33]

-

The adult worms are then removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons.[33]

-

The number of juvenile worms is then counted.[24]

-

-

Endpoints: The No-Observed-Effect Concentration (NOEC) and the concentration that causes a specified percentage reduction (e.g., 50%) in reproductive output (ECx) are determined.[8][24]

Avian Toxicity Testing

Avian Acute Oral Toxicity Test (LD50)

-

Objective: To determine the single oral dose of a substance that is lethal to 50% of the test birds.

-

Test Organisms: Commonly used species are the Bobwhite Quail (Colinus virginianus) and the Mallard Duck (Anas platyrhynchos).[22]

-

Procedure:

-

Birds are fasted before dosing.

-

The test substance is administered directly into the crop or stomach via gavage.

-

Birds are observed for mortality and signs of toxicity for at least 14 days.

-

-

Endpoint: The LD50 is calculated in mg of the test substance per kg of body weight.

Avian Dietary Toxicity Test (LC50) (US EPA OCSPP 850.2200)

-

Objective: To determine the concentration of a substance in the diet that is lethal to 50% of the test birds over a defined exposure period.[11]

-

Test Organisms: Typically 10- to 14-day-old Bobwhite Quail or 5- to 10-day-old Mallard Ducks.[22]

-

Procedure:

-

Endpoint: The LC50 is calculated in parts per million (ppm) or mg/kg of the test substance in the diet.[11]

Mammalian Toxicity Testing

90-Day Oral Toxicity Study in Rodents (US EPA OCSPP 870.3100)

-

Objective: To evaluate the adverse effects of a substance following repeated oral administration over a 90-day period.[5][35][36][37]

-

Test Organisms: Typically rats.[5]

-

Procedure:

-

The test substance is administered daily to groups of rodents (usually 10 males and 10 females per dose group) at three or more dose levels, plus a control group, for 90 days.[35][36] Administration can be via the diet, drinking water, or gavage.[5][36]

-

Animals are observed daily for signs of toxicity.[35]

-

Body weight and food/water consumption are measured weekly.

-

Hematology, clinical chemistry, and urinalysis are performed at the end of the study.[5]

-

At termination, all animals undergo a full necropsy, and organs are weighed and examined histopathologically.[5]

-

-

Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound benzoate and a typical experimental workflow for an acute toxicity test.

Mechanism of Action of this compound Benzoate in Invertebrates.

References

- 1. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 4. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 6. testinglab.com [testinglab.com]

- 7. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 8. biotecnologiebt.it [biotecnologiebt.it]

- 9. oecd.org [oecd.org]

- 10. content.fera.co.uk [content.fera.co.uk]

- 11. Utility of the avian sub‐acute dietary toxicity test in ecological risk assessment and a path forward to reduce animal use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. fs.usda.gov [fs.usda.gov]

- 15. shop.fera.co.uk [shop.fera.co.uk]

- 16. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. shop.fera.co.uk [shop.fera.co.uk]

- 19. biotecnologiebt.it [biotecnologiebt.it]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 22. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 23. EPA - OCSPP 850.1075: Freshwater and Saltwater Fish Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. researchjournal.co.in [researchjournal.co.in]

- 27. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 28. biotecnologiebt.it [biotecnologiebt.it]

- 29. Federal Register :: Final Test Guidelines; OCSPP Series 850 Group A-Ecological Effects Test Guidelines; Notice of Availability [federalregister.gov]

- 30. oecd.org [oecd.org]

- 31. downloads.regulations.gov [downloads.regulations.gov]

- 32. eurofins.com.au [eurofins.com.au]

- 33. shop.fera.co.uk [shop.fera.co.uk]

- 34. oecd.org [oecd.org]

- 35. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 36. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 37. naicc.org [naicc.org]

Emamectin's Allosteric Modulation of Glutamate-Gated Chloride Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emamectin, a semi-synthetic derivative of the avermectin (B7782182) family, is a potent insecticide renowned for its efficacy against a broad spectrum of lepidopteran pests.[1][2] Its primary mode of action involves the targeted disruption of the insect nervous system through the allosteric modulation of glutamate-gated chloride channels (GluCls).[1][3] These channels, which are pivotal for inhibitory neurotransmission in invertebrates, are largely absent in vertebrates, providing a basis for the selective toxicity of this compound.[4][5] This technical guide provides an in-depth exploration of the molecular interactions between this compound and GluCls, detailing the signaling cascade, summarizing key quantitative data, and outlining the experimental protocols used to elucidate this mechanism.

Introduction: The Central Role of Glutamate-Gated Chloride Channels

Glutamate-gated chloride channels are members of the Cys-loop ligand-gated ion channel superfamily, which are crucial for mediating fast inhibitory neurotransmission in invertebrates.[4][6] In insects, these channels are located on the membranes of both nerve and muscle cells.[4] Upon activation by the neurotransmitter glutamate (B1630785), GluCls open, allowing an influx of chloride ions into the cell.[7] This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus causing an inhibitory effect that is essential for processes like locomotion and feeding.[4][7]

Molecular Mechanism of this compound Action

This compound exerts its insecticidal effect not by competing with glutamate, but by binding to a distinct allosteric site on the GluCl protein.[6] This binding event induces a conformational change in the channel, leading to its irreversible activation.[8][9]

Key aspects of this compound's mode of action include:

-

Positive Allosteric Modulation: this compound acts as a positive allosteric modulator, meaning it enhances the effect of the natural ligand, glutamate. However, at higher concentrations, it can directly gate the channel in the absence of glutamate.[10]

-

Irreversible Channel Opening: Unlike the transient channel opening induced by glutamate, this compound binding leads to a prolonged, essentially irreversible opening of the chloride channel.[3][9] This persistent activation is a hallmark of avermectin insecticides.[8]

-

Chloride Ion Influx and Hyperpolarization: The continuous opening of the GluCl channel results in a sustained influx of chloride ions into the neuron or muscle cell.[3][11] This massive influx causes hyperpolarization of the cell membrane, effectively silencing nerve impulses and muscle function.[7]

-

Paralysis and Death: The disruption of normal nerve signal transmission and muscle contraction leads to paralysis of the insect.[1][2] Ultimately, the inability to feed and move results in the death of the pest.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway of this compound's action on glutamate-gated chloride channels.

Caption: Signaling pathway of this compound's action on GluCls.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound and related compounds with glutamate-gated chloride channels and other relevant ion channels.

Table 1: Potency of this compound and Ivermectin on Various Ligand-Gated Ion Channels

| Compound | Channel | Species | EC50 / IC50 | Reference |

| This compound | CrGluCl-A | Caligus rogercresseyi | ~200 nM (EC50) | [12] |

| Ivermectin | CrGluCl-A | Caligus rogercresseyi | 181 nM (EC50) | [12] |

| Ivermectin | CrGluCl-B | Caligus rogercresseyi | 342 ± 114 nM (IC50) | [12] |

| Ivermectin | HcGluClα3B | Haemonchus contortus | ~0.1 ± 1.0 nM (EC50) | [13] |

| This compound | ρ1 GABAC Receptor | Human | 120.1 ± 3.2 µM (EC50) | [8] |

Table 2: Binding Affinity of Avermectins to Glutamate-Gated Chloride Channels

| Compound | Channel Subunit | Species | Kd | Reference |

| [3H]-Ivermectin | HcGluCla | Haemonchus contortus | 0.11 ± 0.021 nM | [14] |

| [3H]-Moxidectin | HcGluCla | Haemonchus contortus | 0.18 ± 0.02 nM | [14] |

| [3H]-Ivermectin | HcGluClα3B (L256F mutant) | Haemonchus contortus | 2.26 ± 0.78 nM | [13] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction between this compound and GluCls.

Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is used to measure the ion flow across the membrane of a Xenopus laevis oocyte expressing the target GluCl.[15][16]

Objective: To characterize the effect of this compound on the function of GluCls.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: cRNA encoding the specific GluCl subunit(s) of interest is injected into the oocytes.[16] The oocytes are then incubated for 2-5 days to allow for protein expression.[16]

-

Electrophysiological Recording:

-

An oocyte expressing the GluCl is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes, a voltage-sensing electrode and a current-injecting electrode, are inserted into the oocyte.[17]

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

The oocyte is perfused with solutions containing glutamate, this compound, or a combination of both.

-

The resulting currents are recorded and analyzed to determine the effect of the compounds on channel activity.[15]

-

Caption: Workflow for a Two-Electrode Voltage Clamp (TEVC) experiment.

Radioligand Binding Assay

This technique is used to quantify the binding affinity of a radiolabeled ligand (e.g., [3H]-ivermectin) to the GluCl.[18][19]

Objective: To determine the binding affinity (Kd) and binding site characteristics of this compound on GluCls.

Methodology:

-

Membrane Preparation: Cell membranes expressing the GluCl are prepared from transfected cell lines (e.g., COS-7 cells) or native tissues.[20]

-

Binding Reaction:

-

The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-ivermectin).

-

For competition assays, increasing concentrations of a non-radiolabeled competitor (e.g., this compound) are added.[18]

-

The reaction is allowed to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter.[20][21]

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the dissociation constant (Kd) of the radioligand and the inhibitory constant (Ki) of the competitor.[18]

Caption: Workflow for a Radioligand Binding Assay.

Molecular Docking and Structural Insights

Molecular docking simulations have provided further insights into the interaction between this compound and GluCls. Studies on the fall armyworm, Spodoptera frugiperda, suggest that this compound benzoate (B1203000) binds to the large amino-terminal extracellular domain of the GluCl.[22] This binding is stabilized by a combination of hydrogen bonds, hydrophobic interactions, and a salt bridge.[22] The three-dimensional structure of the C. elegans GluCl complexed with ivermectin has revealed a detailed view of the avermectin binding site, which is located in the transmembrane domain between adjacent subunits.[5][10] This structural information is invaluable for the rational design of new and more effective insecticides.

Conclusion and Future Directions

This compound's mode of action through the allosteric modulation of glutamate-gated chloride channels is a well-established and highly effective mechanism for insect control. Its specificity for invertebrate GluCls provides a significant advantage in terms of selective toxicity. Future research should focus on further elucidating the structural basis of this compound binding to GluCls from a wider range of insect species. A deeper understanding of potential resistance mechanisms, such as target-site mutations or altered gene expression, is also crucial for the continued sustainable use of this important insecticide.[23] The development of novel compounds that target different allosteric sites on the GluCl could also open new avenues for pest management.

References

- 1. Understanding the Mechanism of Action of this compound Benzoate 5% as an Insecticide [agrogreat.com]

- 2. How Does this compound Benzoate Insecticide Work to Control Pests? [agrogreat.com]

- 3. This compound Benzoate Mode of Action [allpesticides.com]

- 4. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]

- 8. This compound is a non-selective allosteric activator of nicotinic acetylcholine receptors and GABAA/C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 10. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound benzoate: new insecticide against Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new family of glutamate-gated chloride channels in parasitic sea louse Caligus rogercresseyi: A subunit refractory to activation by ivermectin is dominant in heteromeric assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. revvity.com [revvity.com]

- 22. Knockdown of the glutamate-gated chloride channel gene decreases this compound benzoate susceptibility in the fall armyworm, Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Overexpression and alternative splicing of the glutamate-gated chloride channel are associated with this compound benzoate resistance in the rice stem borer, Chilo suppressalis Walker (Lepidoptera: Crambidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Avermectins: A Technical Guide to Natural Origins and Fermentation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of avermectin (B7782182) production, from its natural origins to the intricacies of its fermentation. Avermectins, a class of 16-membered macrocyclic lactones, are potent antiparasitic agents widely used in animal health, agriculture, and human medicine. This document provides a comprehensive overview of the producing organism, Streptomyces avermitilis, the biosynthetic pathway of avermectins, and detailed methodologies for their production and analysis.

Natural Product Origins

Avermectins are natural products produced by the soil-dwelling bacterium Streptomyces avermitilis. This Gram-positive, filamentous actinomycete is the exclusive natural source of these commercially significant compounds. The discovery of S. avermitilis and its secondary metabolites has revolutionized the treatment of parasitic infections.

The Avermectin Biosynthetic Pathway

The biosynthesis of avermectins is a complex process orchestrated by a dedicated gene cluster within the S. avermitilis genome. This pathway involves a type I polyketide synthase (PKS) and subsequent post-PKS modifications. The core of the avermectin molecule is assembled from acetate (B1210297) and propionate (B1217596) units, followed by cyclization, oxidation, and glycosylation to yield the final active compounds. The primary components produced are Avermectin A1a, A2a, B1a, and B2a, along with their minor counterparts A1b, A2b, B1b, and B2b. Avermectin B1a is often the most potent and sought-after component.

Fermentation of Avermectins

The industrial production of avermectins relies on submerged fermentation of Streptomyces avermitilis. Optimization of fermentation parameters is critical for maximizing yield and directing the synthesis towards desired avermectin components. Key factors influencing production include media composition, pH, temperature, aeration, and inoculum development.

Quantitative Data on Avermectin Production

The following tables summarize quantitative data from various studies on the optimization of avermectin production.

Table 1: Effect of Medium Composition on Avermectin B1b Production

| Medium | Carbon Source | Nitrogen Source | Avermectin B1b Yield (mg/L) | Reference |

| SM2 | Soluble Corn Starch | Yeast Extract | 17 | [1] |

| M1 | Starch | Yeast Extract, Peptone | 12.81 | [1] |

| M3 | Glucose | Yeast Extract, (NH4)2SO4 | 13.69 | [1] |

Table 2: Influence of Fermentation Parameters on Avermectin Production

| Parameter | Condition | Avermectin Yield | Strain | Reference |

| Temperature | 31°C | Maximum B1b production | S. avermitilis 41445 | [1] |

| pH | 7.0 | Maximum B1b production | S. avermitilis 41445 | [1] |

| Inoculum Size | 10% (v/v) | Maximum B1b production | S. avermitilis 41445 | [1] |

| Fermentation Time | 10 days | Maximum B1b production | S. avermitilis 41445 | [1] |

| Fermentation Time | 5 days | 310 mg/L (B1a) | S. avermitilis | [1] |

| Fermentation Time | 14 days | 17.5 mg/L | S. avermitilis NRRL 8165 | [1] |

Table 3: Optimized Conditions for Solid-State Fermentation (SSF) of Avermectin B1a

| Parameter | Optimal Value |

| Substrate | Wheat bran, corn cob, earthworm cast, sugarcane bagasse, cane molasses, (NH4)2SO4, CoCl2 |

| Incubation Time | 14 days |

| Temperature | 28°C |

| Initial Moisture | 78.5% |

| Inoculum Size | 25% |

| Maximum Yield | 3.83 mg/gds |

| gds: grams of dry substrate |

Experimental Protocols

This section provides detailed methodologies for key experiments related to avermectin production.

Culture Maintenance of Streptomyces avermitilis

Objective: To maintain viable and productive cultures of S. avermitilis.

Materials:

-

Streptomyces avermitilis strain (e.g., ATCC 31267)

-

ATCC Medium 184 (Glucose Asparagine Agar) or Yeast Extract-Malt Extract Glucose (YMG) Agar (B569324)

-

Sterile cryovials

-

Sterile glycerol (B35011) (50% v/v)

-

Sterile water or broth (e.g., ATCC Medium 184 broth)

-

Incubator at 28°C

Procedure:

-

Rehydration of Lyophilized Culture:

-

Aseptically open the vial containing the lyophilized culture.

-

Add 0.5-1.0 mL of sterile broth to the vial and gently resuspend the pellet.

-

Transfer the suspension to a tube of the same broth (5-6 mL total volume) and mix well.

-

-

Plate Culture:

-

Inoculate an agar plate or slant with a few drops of the rehydrated culture.

-

Incubate at 28°C for 7-14 days, or until sufficient aerial mycelia and spores have formed.